(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one
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Overview
Description
- This compound is the less active ®-enantiomer of VU 6008667 .
- Notably, it lacks activity against the M5 subtype of acetylcholine receptors (M5 NAM) with an IC₅₀ greater than 10 μM .
®-VU 6008667: is an organic compound with the chemical formula . It exists as a white to off-white solid.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for preparing ®-VU 6008667 are not readily available in the literature.
- Industrial production methods remain undisclosed.
Chemical Reactions Analysis
- While detailed reactions are scarce, we can infer that ®-VU 6008667 likely undergoes various transformations.
- Common reaction types include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reactions, but further research is needed.
- Major products formed during these reactions remain unreported.
Scientific Research Applications
- ®-VU 6008667’s applications span several scientific domains:
Chemistry: Potential use as a building block or intermediate in synthetic chemistry.
Biology: Investigating its effects on cellular processes or signaling pathways.
Medicine: Exploring its pharmacological properties, although specifics are lacking.
Industry: Possible applications in drug discovery or materials science.
Mechanism of Action
- The exact mechanism by which ®-VU 6008667 exerts its effects remains elusive.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
- Highlighting its uniqueness is challenging without more detailed information.
- No specific list of similar compounds is available.
Properties
IUPAC Name |
(9bR)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSLRELXMCKGCB-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@]23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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